Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)-

Description

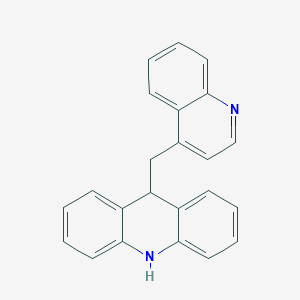

Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- is a dihydroacridine derivative featuring a 4-quinolinylmethyl substituent at the 9-position. Dihydroacridines are structurally distinct from planar acridines due to partial saturation of the central ring, which reduces planarity and may influence DNA intercalation properties . Such derivatives are primarily investigated for anticancer activity, with mechanisms involving topoisomerase inhibition, apoptosis induction, and cell cycle modulation .

Properties

IUPAC Name |

9-(quinolin-4-ylmethyl)-9,10-dihydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2/c1-4-10-21-17(7-1)16(13-14-24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14,20,25H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJDFANFMSSLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)CC4=CC=NC5=CC=CC=C45 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20525745 | |

| Record name | 9-[(Quinolin-4-yl)methyl]-9,10-dihydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89313-71-3 | |

| Record name | 9-[(Quinolin-4-yl)methyl]-9,10-dihydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- typically involves the condensation of appropriate acridine and quinoline derivatives. One common method includes the reaction of 9-aminoacridine with 4-chloromethylquinoline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline and acridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine and quinoline products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the acridine or quinoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted acridine and quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an intercalating agent in DNA studies, which can help in understanding DNA-protein interactions.

Medicine: Explored for its anticancer properties, as it can intercalate into DNA and disrupt the replication process in cancer cells.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to the inhibition of cancer cell proliferation and induce apoptosis. The compound may also interact with various enzymes involved in DNA repair and replication, further enhancing its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological and chemical properties of dihydroacridines are heavily influenced by substituents at the 9-position. Key comparisons include:

Key Observations:

- Substituent Size and Complexity: The 4-quinolinylmethyl group in the target compound is bulkier and more aromatic than benzyl or anilino substituents in analogs (e.g., 4e–4g). This may enhance binding to hydrophobic pockets in enzymes like topoisomerases or chitinases .

- Toxicity: Derivatives with non-planar substituents (e.g., 9-benzyl-dihydroacridines) show lower toxicity to normal cells compared to amsacrine, which damages DNA in healthy tissues .

Pharmacokinetics and Druglikeness

- Dihydroacridine derivatives (e.g., compounds 6–9) exhibit favorable pharmacokinetic profiles, including low plasma protein binding and moderate metabolic stability .

- The 4-quinolinylmethyl group may improve blood-brain barrier penetration due to increased lipophilicity, a property observed in related heteroaromatic compounds .

Biological Activity

Acridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, particularly in cancer research. The compound Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- has shown promising potential as an anti-cancer agent, with various studies highlighting its mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- is characterized by its unique structure that combines elements of acridine and quinoline. This structural configuration is believed to contribute to its biological activity. The molecular formula is , and it possesses distinct physicochemical properties that facilitate its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Acridines are known for their ability to intercalate into DNA strands, which can disrupt replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cell proliferation and survival pathways, including topoisomerases and kinases.

- Induction of Apoptosis : Studies have indicated that acridine derivatives can trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- on various cancer cell lines. The following table summarizes key findings from different studies:

Case Studies

- In Vivo Efficacy : In a study involving mice with implanted tumors, treatment with Acridine derivatives led to a significant decrease in tumor size and improved survival rates compared to untreated controls. The mechanism was linked to enhanced apoptosis in tumor cells and reduced angiogenesis.

- Combination Therapy : Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- has been evaluated in combination with other chemotherapeutic agents, showing synergistic effects that enhance overall efficacy against resistant cancer cell lines.

Q & A

Q. What are the established synthetic routes for preparing 9,10-dihydro-9-(4-quinolinylmethyl)acridine derivatives?

The synthesis typically involves multi-step reactions starting from acridine scaffolds. Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions are commonly used to introduce the 4-quinolinylmethyl substituent . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., Pd(PPh₃)₄) are optimized for regioselectivity. Thin-layer chromatography (TLC) and NMR spectroscopy are employed to monitor intermediate formation and purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and dihydroacridine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- X-ray Crystallography (if applicable): Resolves 3D geometry, particularly for crystallizable derivatives .

Q. What biological activities are associated with this acridine derivative?

Preliminary studies on analogous acridines show:

- Anticancer activity : DNA intercalation disrupts replication and transcription, as demonstrated via ethidium bromide displacement assays .

- Antimicrobial effects : MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products?

Strategies include:

- Green chemistry approaches : Replacing volatile solvents (e.g., DCM) with ionic liquids or cyclopentyl methyl ether (CPME) .

- Catalyst optimization : Using Pd nanoparticles or ligand-free conditions to reduce metal leaching .

- Flow chemistry : Continuous flow reactors enhance reaction control and scalability (Note: BenchChem excluded per guidelines).

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., variable IC₅₀ values) are addressed by:

- Standardizing assays : Uniform cell lines (e.g., HeLa vs. MCF-7) and incubation times .

- Controlling substituent effects : Methyl or phenyl groups at specific positions alter DNA-binding affinity .

- Validating mechanisms : Fluorescence quenching assays confirm intercalation vs. groove-binding modes .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding to DNA G-quadruplex structures .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronic properties (e.g., Hammett constants) with cytotoxicity .

Q. How does the 4-quinolinylmethyl group influence photophysical properties?

The electron-deficient quinoline moiety enhances:

- Charge-transfer transitions : UV-Vis spectroscopy shows redshifted absorption bands (λmax ~450 nm) .

- Luminescence : Fluorescence quantum yield measurements in acetonitrile reveal solvent-dependent emission .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show limited activity?

Variations arise from:

- Cellular uptake differences : LogP values (lipophilicity) influence membrane permeability .

- Metabolic stability : Hepatic microsome assays identify rapid degradation in some derivatives .

- Target specificity : RNA-seq data may reveal off-target effects on non-DNA pathways (e.g., kinase inhibition) .

Methodological Recommendations

Q. What experimental designs are recommended for evaluating DNA-binding kinetics?

Q. How are stability and shelf-life assessed under laboratory conditions?

- Forced degradation studies : Exposure to heat (40–60°C), light (UV), and humidity for 4–8 weeks .

- HPLC-MS monitoring : Tracks decomposition products (e.g., quinoline oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.